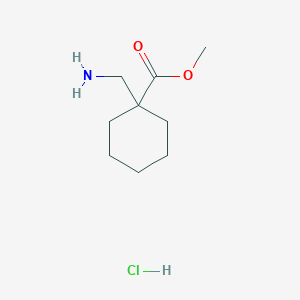

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-8(11)9(7-10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTJGUAHTHRKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656479 | |

| Record name | Methyl 1-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227203-36-3 | |

| Record name | Methyl 1-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Inferred Mechanism of Action of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride

Abstract

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a structural analog of the gabapentinoid class of drugs, which includes gabapentin and pregabalin. While direct pharmacological data on this specific compound is not extensively available in peer-reviewed literature, its chemical architecture strongly suggests a shared mechanism of action with these well-characterized therapeutic agents. This guide synthesizes the established scientific understanding of gabapentinoid pharmacology to present an inferred, in-depth mechanism for this compound. The primary molecular target is identified as the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs). Binding to this subunit is proposed to disrupt channel trafficking to presynaptic terminals, leading to a reduction in calcium influx and a subsequent decrease in the release of excitatory neurotransmitters. This document provides a detailed exploration of this pathway, supported by validated experimental protocols and data presentation, to offer researchers and drug development professionals a robust framework for investigating this compound.

Introduction: A Structurally-Informed Hypothesis

This compound is a GABA analog characterized by a cyclohexane ring substituted at the C1 position with both an aminomethyl group and a methyl carboxylate group. This structure bears a striking resemblance to gabapentin [1-(aminomethyl)cyclohexaneacetic acid], a widely prescribed anticonvulsant and analgesic.[1] Although initially designed to mimic the neurotransmitter GABA, gabapentin and its successors (gabapentinoids) do not exert their primary effects through GABA receptors.[1][2] Instead, their therapeutic efficacy is attributed to high-affinity binding to a specific protein: the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4][5]

Given the conservation of the core aminomethyl-cyclohexane moiety, it is scientifically rigorous to hypothesize that this compound operates via the same mechanism. This guide will therefore detail the molecular journey of a gabapentinoid, from target engagement to the ultimate modulation of neurotransmission, as the putative mechanism of action for the topic compound.

Part 1: The Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are multimeric protein complexes crucial for regulating calcium influx into neurons, which in turn triggers a host of cellular processes, most notably neurotransmitter release.[6] These channels are composed of a primary, pore-forming α1 subunit and several auxiliary subunits that modulate channel trafficking and function, including β, γ, and α2δ subunits.[6][7]

The α2δ subunit is the definitive high-affinity binding site for gabapentinoids.[3][8] It is encoded by four distinct genes (CACNA2D1-4), resulting in four isoforms (α2δ-1 to α2δ-4).[3] Gabapentin and pregabalin bind with high affinity to the α2δ-1 and α2δ-2 isoforms.[4][9] The α2δ-1 subunit, in particular, is significantly upregulated in dorsal root ganglion (DRG) and spinal cord neurons under conditions of neuropathic pain, making it a critical therapeutic target.[5][10] The α2δ protein itself is a transmembrane protein that plays a key role in trafficking the pore-forming α1 subunit to the plasma membrane, thereby increasing the density of functional calcium channels at presynaptic terminals.[7]

Part 2: Elucidating the Binding Interaction

The central tenet of gabapentinoid action is specific, high-affinity binding to the α2δ-1 and α2δ-2 subunits.[4][9] This interaction is not as a channel blocker or a direct modulator of channel gating kinetics, but rather as an inhibitor of the subunit's trafficking function.[4][11] Endogenous L-amino acids, such as L-leucine, also bind to this site and may act as competitive antagonists to gabapentinoids.[11]

The affinity of a novel compound like this compound for this target can be quantified using well-established assays.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound for the α2δ-1 subunit by measuring its ability to displace a known radiolabeled ligand, [³H]-gabapentin.

Objective: To determine the inhibitory constant (Ki) of this compound at the human α2δ-1 subunit.

Materials:

-

Membrane preparation from HEK293 cells stably expressing the human α2δ-1 subunit.

-

[³H]-gabapentin (specific activity ~30-60 Ci/mmol).

-

Test Compound: this compound.

-

Unlabeled Gabapentin (for non-specific binding determination).

-

Assay Buffer: 10 mM HEPES, pH 7.4.

-

96-well microplates and glass fiber filters (GF/B).

-

Scintillation fluid and a liquid scintillation counter.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

-

Assay Setup: In each well of the microplate, combine:

-

50 µL of Assay Buffer (for total binding) OR 50 µL of 100 µM unlabeled Gabapentin (for non-specific binding) OR 50 µL of test compound dilution.

-

50 µL of [³H]-gabapentin at a final concentration of ~5 nM.

-

100 µL of the α2δ-1 membrane preparation (protein concentration ~10-20 µ g/well ).

-

-

Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-gabapentin and Kd is its dissociation constant for the α2δ-1 subunit.

-

Data Presentation: Comparative Binding Affinities

The results from such an assay allow for the direct comparison of the novel compound's potency with established gabapentinoids.

| Compound | Target | Ki (nM) - Hypothetical Data | Reference Ki (nM) |

| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | α2δ-1 | 125 | N/A |

| Gabapentin | α2δ-1 | - | 59 - 140[4][8] |

| Pregabalin | α2δ-1 | - | ~30-70 |

| Gabapentin | α2δ-2 | - | 153[4] |

Part 3: Downstream Consequences: Modulation of Neurotransmission

The binding event described above is the initiating step in a cascade that ultimately dampens excessive neuronal signaling. The mechanism is not a direct blockade of calcium flow but an indirect modulation of channel availability at the synapse.[11]

-

Inhibition of Channel Trafficking: In pathological states like neuropathic pain, there is an increased transport of α2δ-1-containing VGCCs from the dorsal root ganglia (DRG) to the presynaptic terminals in the dorsal horn of the spinal cord.[4][10] Gabapentinoid binding to the α2δ-1 subunit disrupts this forward trafficking and may also interfere with the recycling of the channel complex from endosomes back to the plasma membrane.[4]

-

Reduced Presynaptic Channel Density: The net effect of this disruption is a reduction in the number of functional VGCCs present at the presynaptic membrane.[10][11]

-

Decreased Calcium Influx: With fewer VGCCs available, an arriving action potential triggers a smaller influx of calcium into the presynaptic terminal.[12][13]

-

Reduced Neurotransmitter Release: Presynaptic calcium concentration is the primary trigger for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters. The attenuated calcium influx leads directly to a decrease in the release of key excitatory neurotransmitters, including glutamate, norepinephrine, and Substance P.[11][12][14]

This reduction in excitatory signaling in key pain and seizure pathways is believed to be the core of the therapeutic effects of gabapentinoids.[11][12]

Signaling Pathway Diagram

Caption: Inferred signaling pathway for Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl.

Part 4: Experimental Validation: Functional Assays

To validate that the putative binding to the α2δ subunit translates into a functional effect on neurotransmission, an assay measuring neurotransmitter release is essential.

Experimental Protocol: Potassium-Evoked Glutamate Release from Synaptosomes

Objective: To determine if this compound inhibits depolarization-induced glutamate release from isolated nerve terminals.

Materials:

-

Rat cortical tissue.

-

Sucrose Buffer (0.32 M Sucrose, 4 mM HEPES, pH 7.4).

-

Percoll solution.

-

Basal Buffer (124 mM NaCl, 3 mM KCl, 1.25 mM KH₂PO₄, 1.5 mM MgSO₄, 2 mM CaCl₂, 25 mM HEPES, 10 mM Glucose, pH 7.4).

-

High K⁺ Stimulation Buffer (77 mM NaCl, 50 mM KCl, other components same as Basal Buffer).

-

Test Compound: this compound.

-

Glutamate assay kit (e.g., Amplex Red-based).

-

Dounce homogenizer, centrifuges.

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh rat cortical tissue in ice-cold Sucrose Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 12,000 x g for 20 minutes to pellet crude synaptosomes.

-

Resuspend the pellet and purify using a Percoll density gradient centrifugation.

-

Wash and resuspend the purified synaptosome layer in Basal Buffer.

-

-

Pre-incubation: Aliquot synaptosomes and pre-incubate them with varying concentrations of the test compound or vehicle control for 20 minutes at 37°C.

-

Stimulation: Initiate neurotransmitter release by adding an equal volume of High K⁺ Stimulation Buffer. For a negative control, add Basal Buffer instead.

-

Termination: After 5 minutes of stimulation, terminate the release by rapidly pelleting the synaptosomes in a microcentrifuge (12,000 x g for 1 minute).

-

Glutamate Quantification: Carefully collect the supernatant, which contains the released glutamate. Measure the glutamate concentration using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the amount of glutamate released to the protein content of the synaptosomes.

-

Express the data as a percentage of the release induced by High K⁺ in the vehicle-treated group.

-

Plot the percentage of glutamate release against the log concentration of the test compound to determine its functional inhibitory potency (IC₅₀).

-

Experimental Workflow Diagram

References

- 1. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. commons.nmu.edu [commons.nmu.edu]

- 3. gosset.ai [gosset.ai]

- 4. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The α2δ subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gabapentin - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 13. The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

Spectroscopic Characterization of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride: A Technical Guide

Introduction

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, a substituted cyclohexane derivative, is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to gabapentin, a widely used anticonvulsant and analgesic, makes it a valuable subject for further investigation. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and potential biological activity. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its identification and characterization.

This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features. Furthermore, it will provide standardized protocols for data acquisition, ensuring reproducibility and reliability in the laboratory.

Molecular Structure and Key Features

The structure of this compound is characterized by a cyclohexane ring with two substituents at the C1 position: a methyl ester group (-COOCH₃) and an aminomethyl group (-CH₂NH₃⁺). The presence of the hydrochloride salt ensures that the primary amine is protonated, enhancing the compound's stability and water solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. The hydrochloride salt is typically analyzed in a solvent like deuterium oxide (D₂O) or deuterated methanol (CD₃OD) due to its solubility.

Key Signal Assignments and Interpretations:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | Singlet | 3H | -OCH₃ | The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of protons of a methyl ester group. |

| ~3.10 | Singlet | 2H | -CH₂NH₃⁺ | The downfield shift is due to the deshielding effect of the adjacent positively charged nitrogen atom. The singlet nature arises from the absence of coupling with neighboring protons. |

| ~1.20-1.80 | Multiplet | 10H | Cyclohexane ring protons | The complex multiplet is a result of the overlapping signals of the axial and equatorial protons of the cyclohexane ring. These protons are chemically and magnetically non-equivalent, leading to complex spin-spin coupling. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Key Signal Assignments and Interpretations:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O (ester) | The chemical shift is characteristic of a carbonyl carbon in an ester functional group. |

| ~52 | -OCH₃ | This signal corresponds to the carbon of the methyl ester group. |

| ~45 | Quaternary C1 | The quaternary carbon attached to both the ester and aminomethyl groups is expected in this region. |

| ~40 | -CH₂NH₃⁺ | The carbon of the aminomethyl group is shifted downfield due to the electron-withdrawing effect of the ammonium group. |

| ~20-35 | Cyclohexane ring carbons | The carbons of the cyclohexane ring will appear as multiple signals in this region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Key Vibrational Frequencies and Interpretations:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~3000-2800 | N-H stretch | -NH₃⁺ | The broad absorption in this region is characteristic of the stretching vibrations of the ammonium group. |

| ~2930, ~2850 | C-H stretch | Aliphatic | These strong absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the cyclohexane and methyl groups. |

| ~1735 | C=O stretch | Ester | A strong, sharp absorption band characteristic of the carbonyl group in an ester. |

| ~1600-1400 | N-H bend | -NH₃⁺ | The bending vibrations of the ammonium group appear in this region. |

| ~1200 | C-O stretch | Ester | This band corresponds to the stretching of the C-O single bond of the ester. |

Experimental Protocol for FTIR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Collection: Obtain a background spectrum of the clean ATR crystal before acquiring the sample spectrum.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺, where M is the free base Methyl 1-(aminomethyl)cyclohexanecarboxylate. The molecular weight of the free base (C₉H₁₇NO₂) is 171.24 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of approximately 172.2.

Predicted Fragmentation Pathway:

A common fragmentation pathway for this molecule would involve the loss of the methoxy group (-OCH₃) from the ester, or cleavage of the C1-C(H₂)NH₂ bond.

Predicted Mass Spectrometry Fragmentation

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan a range of m/z 50-500.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the unequivocal identification and characterization of this compound. The detailed interpretation of the spectral data, coupled with standardized experimental protocols, ensures that researchers and drug development professionals can confidently verify the structure and purity of this important compound. This foundational knowledge is critical for advancing research into its potential therapeutic applications.

Chemical and physical properties of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride

An In-Depth Technical Guide to the Core Chemical and Physical Properties of Methyl 1-(aminomethyl)cyclohexane-1-carboxylate Hydrochloride

Introduction: Navigating Structural Ambiguity

In the landscape of chemical synthesis and drug development, precision in nomenclature is paramount. The compound name "Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride" presents a potential for structural ambiguity. While several isomers could correspond to this general description, this guide will focus on the specific regioisomer where both the aminomethyl and the methyl carboxylate functionalities are attached to the same carbon (C1) of the cyclohexane ring. This compound is uniquely identified by the CAS Number 227203-36-3 .[1] Understanding the distinct properties of this specific isomer is critical for its application in research and development, as even minor structural variations can lead to significant differences in biological activity and physicochemical behavior. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of its core properties.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is a derivative of a non-proteinogenic amino acid, featuring a cyclohexane scaffold which imparts significant conformational rigidity. The presence of a primary amine and a methyl ester dictates its reactivity and physical properties. The hydrochloride salt form is intentionally prepared to enhance the compound's stability and solubility in aqueous media, a common strategy in pharmaceutical development to improve handling and bioavailability.

Molecular Identifiers

A clear and unambiguous identification is crucial for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 227203-36-3 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₇NO₂·HCl (or C₉H₁₈ClNO₂) | [1][2] |

| Molecular Weight | 207.70 g/mol | [1] |

| InChI Key | MJTJGUAHTHRKHJ-UHFFFAOYSA-N | |

| Canonical SMILES | COC(=O)C1(CCCCC1)CN.Cl | |

| MDL Number | MFCD09749869 |

Structural Representation

The chemical structure dictates the molecule's functionality. The cyclohexane ring typically adopts a stable chair conformation. The quaternary carbon at position 1 serves as a stereocenter, anchoring both the aminomethyl and the methyl carboxylate groups.

Caption: Chemical structure of the target compound.

Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in various experimental and physiological settings, influencing everything from reaction kinetics to formulation.

| Property | Value / Description | Source |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [3] |

| Melting Point | Data not specified in searched literature. | |

| Boiling Point | Data not specified in searched literature. | |

| Solubility | The hydrochloride salt form is designed to enhance solubility in polar solvents like water. Quantitative data is not specified in the searched literature. | [4] |

| Storage Conditions | Store under an inert gas atmosphere at 4°C. |

Note: The lack of specific melting and boiling point data in publicly available databases underscores the specialized nature of this compound. Experimental determination via techniques like Differential Scanning Calorimetry (DSC) or standard melting point apparatus is required for definitive characterization.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of a given sample. This process is a self-validating system where orthogonal techniques provide corroborating evidence.

Caption: Logical workflow for the analytical characterization.

Rationale Behind the Workflow

-

Identity Confirmation: The primary step is to unequivocally confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for this purpose. The ¹H NMR spectrum will show characteristic peaks for the methyl ester protons, the methylene protons of the aminomethyl group, and the complex multiplets of the cyclohexane ring protons. The ¹³C NMR will confirm the number of unique carbon environments, including the quaternary C1, the carbonyl carbon of the ester, and the aliphatic carbons.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₉H₁₈NO₂⁺ for the free amine cation).

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC, typically with a UV or charged aerosol detector (CAD), is the gold standard for assessing the purity of non-volatile compounds. It effectively separates the main compound from any synthesis-related impurities or degradation products.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the molecular formula (C₉H₁₈ClNO₂) to provide an independent measure of purity.

-

-

Physicochemical Characterization: Once identity and purity are established, key physical constants are determined as described in Section 2.

Safety and Handling

Based on available safety data, Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is classified with several hazard codes. Professionals handling this material must adhere to strict safety protocols.

-

Hazard Codes: H302, H315, H319, H332, H335.

-

Signal Word: Warning.

Interpretation and Precautionary Measures:

-

H302 (Harmful if swallowed) & H332 (Harmful if inhaled): Avoid ingestion and inhalation of the powder. All handling should be performed in a well-ventilated area, preferably within a fume hood.

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): Direct contact with skin and eyes must be avoided. Personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

H335 (May cause respiratory irritation): Avoid creating dust. Use appropriate respiratory protection if ventilation is inadequate.

An emergency eyewash station and safety shower should be readily accessible in any area where this compound is handled.[5]

Synthesis and Reactivity Insights

While a detailed, published synthesis protocol for CAS 227203-36-3 was not found in the initial search, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. A plausible route could involve the Strecker or a related amino acid synthesis on a suitable cyclohexanone precursor, followed by esterification.

The final step in the synthesis is the salt formation with hydrochloric acid. This is a critical choice driven by practical considerations:

-

Causality of Salt Formation: The free primary amine is basic and can be susceptible to atmospheric carbon dioxide and other reactions. Protonating the amine with HCl converts it into a stable, crystalline ammonium salt. This process not only enhances stability for long-term storage but also significantly improves its handling characteristics and solubility in polar solvents, which is often a prerequisite for biological testing and formulation development.

Conclusion

Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride (CAS 227203-36-3) is a specialized chemical compound with distinct structural features. This guide has synthesized the available technical data to provide a clear overview of its identity, physicochemical properties, analytical characterization, and safety protocols. While some quantitative physical data remains to be experimentally determined, the information presented herein provides a solid foundation for researchers and drug development professionals. Adherence to the outlined safety measures and the application of a systematic analytical workflow are essential for the successful and safe utilization of this compound in a scientific setting.

References

- 1. scbt.com [scbt.com]

- 2. methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride | 227203-36-3 [sigmaaldrich.com]

- 3. Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl, CasNo.227203-36-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 4. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride | 1199589-63-3 | Benchchem [benchchem.com]

- 5. matrixscientific.com [matrixscientific.com]

Unveiling the Therapeutic Promise: A Technical Guide to the Potential Biological Activities of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Gabapentinoid Candidate

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride emerges as a compelling molecule of interest within the landscape of neuropharmacology. Structurally, it is a close analog of the widely recognized gabapentinoid class of drugs, characterized by a core cyclohexyl framework and an aminomethyl side chain.[1][2] The defining feature of this particular compound is the presence of a methyl ester, which distinguishes it from its carboxylic acid counterpart, gabapentin. This structural nuance suggests the potential for altered pharmacokinetic and pharmacodynamic properties, positioning this compound as a candidate for investigation into its own unique therapeutic profile.

This technical guide will provide an in-depth exploration of the hypothesized biological activities of this compound, drawing upon the well-established pharmacology of gabapentinoids. We will delve into its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and present a framework for interpreting the resulting data.

Hypothesized Mechanism of Action: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels

The primary mechanism of action for gabapentinoids is not direct interaction with GABA receptors, despite their structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA).[3][4] Instead, their therapeutic effects are largely attributed to their high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[5][6][7] This binding event is crucial in modulating neuronal excitability.

We hypothesize that this compound, owing to its structural similarity to gabapentin, will also exert its effects through this pathway. The binding to the α2δ-1 subunit is thought to reduce the trafficking of these channels to the presynaptic membrane, leading to a decrease in calcium influx upon neuronal depolarization.[6][8] This, in turn, curtails the release of excitatory neurotransmitters such as glutamate and substance P, which are pivotal in the propagation of pain signals and seizure activity.[4][5][9]

It is also plausible that this compound may function as a prodrug. In vivo, esterases could hydrolyze the methyl ester to the corresponding carboxylic acid, a molecule that is an even closer structural analog of gabapentin. This bioconversion would then lead to the active form engaging with the α2δ-1 subunit.

Hypothesized Signaling Pathway

References

- 1. (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate | C9H20ClNO3 | CID 22664988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 6. psychscenehub.com [psychscenehub.com]

- 7. researchgate.net [researchgate.net]

- 8. Gabapentin - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of the Antinociceptive Action of Gabapentin [jstage.jst.go.jp]

An In-Depth Technical Guide to the Analogs and Derivatives of Methyl 1-(aminomethyl)cyclohexanecarboxylate Hydrochloride: A Medicinal Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the analogs and derivatives of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, a key chemical scaffold in the development of gabapentinoids. We delve into the foundational principles of their synthesis, mechanism of action, structure-activity relationships (SAR), and the evolution of derivatives designed to overcome pharmacokinetic limitations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the α2δ subunit of voltage-gated calcium channels.

Introduction: The Gabapentinoid Scaffold and Its Significance

This compound is a crucial starting material and structural analog related to a class of compounds known as gabapentinoids. The parent compound, gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, was initially designed as a lipophilic analog of the neurotransmitter γ-aminobutyric acid (GABA) with the goal of enhancing its ability to cross the blood-brain barrier.[1] While structurally similar to GABA, gabapentin and its analogs do not act on GABA receptors. Instead, their primary mechanism of action involves binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[2][3] This interaction reduces the release of excitatory neurotransmitters, leading to their therapeutic effects in conditions such as epilepsy and neuropathic pain.[4]

This guide will explore the chemical landscape of gabapentinoid analogs, focusing on the synthetic strategies employed to modify the core structure of Methyl 1-(aminomethyl)cyclohexanecarboxylate and the resulting impact on their pharmacological profiles.

Core Synthetic Strategies: Building the Gabapentinoid Framework

The synthesis of gabapentin and its analogs has been approached through several key chemical transformations. Understanding these routes is fundamental to designing and producing novel derivatives with desired properties.

The Hofmann Rearrangement Approach

A widely utilized industrial method for the synthesis of gabapentin involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. This classic reaction provides a pathway to the primary amine functionality.

Rationale: The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom. This is particularly well-suited for creating the aminomethyl group on the cyclohexane ring from a readily accessible dicarboxylic acid derivative.

Experimental Protocol: Synthesis of Gabapentin via Hofmann Rearrangement

-

Preparation of 1,1-Cyclohexanediacetic Acid Monoamide: 1,1-Cyclohexanediacetic anhydride is reacted with ammonia in a suitable solvent, such as an alcohol, to yield the monoamide.[5]

-

Hofmann Rearrangement: The monoamide is treated with an aqueous solution of sodium hypobromite (often prepared in situ from bromine and sodium hydroxide) at low temperatures (-5 to -10 °C). The reaction mixture is then warmed to facilitate the rearrangement to an isocyanate intermediate.[5]

-

Hydrolysis and Salt Formation: The isocyanate is hydrolyzed with hydrochloric acid to form gabapentin hydrochloride.[5]

-

Isolation of Gabapentin: The free base of gabapentin can be obtained from its hydrochloride salt by treatment with a basic ion-exchange resin or by precipitation using an epoxide in a non-aqueous solvent.[6]

Caption: Hofmann Rearrangement for Gabapentin Synthesis.

The Curtius Rearrangement Approach

An alternative to the Hofmann rearrangement is the Curtius rearrangement, which proceeds through an acyl azide intermediate.

Rationale: The Curtius rearrangement offers another efficient route to the isocyanate intermediate from a carboxylic acid derivative. This method can be advantageous in certain synthetic contexts, providing flexibility in the choice of starting materials and reaction conditions.

Experimental Protocol: Synthesis of Gabapentin via Curtius Rearrangement

-

Esterification: 1,1-Cyclohexanediacetic acid is mono-esterified, for example, with methanol, to produce the corresponding monoester.

-

Formation of Acyl Azide: The remaining carboxylic acid is converted to an acyl azide, typically by reaction with sodium azide after activation of the carboxylic acid (e.g., as an acid chloride or mixed anhydride).

-

Curtius Rearrangement: The acyl azide is heated in an inert solvent, such as toluene, to induce rearrangement to the isocyanate.[5]

-

Hydrolysis and Isolation: The isocyanate is then hydrolyzed with aqueous hydrochloric acid to yield gabapentin hydrochloride, which can be converted to the free base as previously described.[5]

Caption: Curtius Rearrangement for Gabapentin Synthesis.

Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

Despite their design as GABA analogs, gabapentinoids exert their therapeutic effects through a distinct mechanism. The primary molecular target is the α2δ subunit of voltage-gated calcium channels (VGCCs).[2][3]

The α2δ Subunit: This protein is an auxiliary subunit of VGCCs and plays a crucial role in the trafficking and function of the channel.[7] There are four known isoforms (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), with gabapentinoids showing high affinity for the α2δ-1 and α2δ-2 subunits.[6]

Molecular Interaction and Downstream Effects:

-

Binding to α2δ: Gabapentin and its analogs bind to a specific site on the α2δ subunit.[2] This binding is thought to induce a conformational change in the subunit.

-

Inhibition of Channel Trafficking: The binding of gabapentinoids to the α2δ subunit interferes with the trafficking of the VGCC complex to the presynaptic membrane. This leads to a reduction in the number of functional calcium channels at the synapse.[7]

-

Reduced Neurotransmitter Release: The decrease in presynaptic calcium influx upon neuronal depolarization results in a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2]

This modulation of neurotransmitter release is believed to be the underlying mechanism for the anticonvulsant and analgesic properties of gabapentinoids.

Caption: Mechanism of action of gabapentinoids.

Structure-Activity Relationships (SAR) and Analog Design

The development of new gabapentinoid analogs is guided by understanding the relationship between chemical structure and biological activity. Modifications to the core scaffold can significantly impact binding affinity for the α2δ subunit and pharmacokinetic properties.

Modifications of the Cyclohexane Ring

-

Conformationally Restricted Analogs: Introducing rigidity into the cyclohexane ring can help to elucidate the bioactive conformation of gabapentinoids. The synthesis of spirocyclic and other conformationally restricted analogs has been explored to probe the binding pocket of the α2δ subunit.[8][9]

-

Substituents on the Ring: The addition of substituents to the cyclohexane ring can influence both potency and selectivity. For example, 4-aryl-gabapentin analogs have been synthesized and evaluated for their pharmacological activity.

Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group is crucial for activity, but it can also contribute to poor pharmacokinetic properties. Replacing it with a bioisostere can improve drug-like characteristics.

-

Tetrazoles: The tetrazole group is a well-established bioisostere for the carboxylic acid functionality. Tetrazole analogs of gabapentin have been shown to retain high affinity for the α2δ protein and exhibit in vivo activity.[10][11]

Prodrug Strategies

To overcome the saturable absorption of gabapentin, which is mediated by the large neutral amino acid transporter (L-type amino acid transporter 1 or LAT1), prodrug approaches have been successfully employed.

-

Gabapentin Enacarbil: This prodrug is designed to be absorbed throughout the intestine by high-capacity nutrient transporters.[12] It is then rapidly converted to gabapentin in the body. This strategy leads to improved bioavailability and more predictable pharmacokinetics.[13]

| Compound | Modification | Key Pharmacological Feature | Reference |

| Gabapentin | Parent Compound | Binds to α2δ-1 and α2δ-2 subunits. | [2] |

| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | Higher binding affinity to α2δ subunits than gabapentin. | [14] |

| Gabapentin Enacarbil | Prodrug with an acyloxyalkyl carbamate promoiety | Improved oral bioavailability and dose-proportional absorption. | [12][13] |

| Tetrazole Analogs | Carboxylic acid replaced with a tetrazole ring | Retain high affinity for the α2δ subunit. | [10][11] |

| Mirogabalin | Novel gabapentinoid | Potent and selective ligand of α2δ-1 and α2δ-2 subunits with sustained analgesic effects. | [15][16] |

Advanced Derivatives and Future Directions

The exploration of gabapentinoid analogs continues to be an active area of research, with several promising avenues for the development of next-generation therapeutics.

Selective α2δ Ligands

The development of ligands that can selectively target α2δ-1 over α2δ-2, or vice versa, could lead to therapies with improved side-effect profiles. It is hypothesized that the analgesic effects are primarily mediated by α2δ-1, while some central nervous system side effects may be associated with α2δ-2.[2] The design and synthesis of selective ligands, such as certain piperazinyl bicyclic derivatives, represent a significant step in this direction.[2]

Fluorescently Labeled Analogs

The synthesis of fluorescently labeled gabapentin analogs provides valuable tools for studying the localization and dynamics of α2δ subunits in living cells. These probes can be used in single-molecule detection studies to investigate ion channel regulation.[10]

Heterocyclic and Conformationally Rigid Analogs

The incorporation of heterocyclic rings and the creation of more rigid structures are ongoing strategies to improve potency, selectivity, and pharmacokinetic properties.[8][13] These efforts aim to optimize the interaction with the α2δ binding site and enhance drug-like characteristics.

Conclusion

The journey from the initial design of gabapentin as a GABA analog to the development of a diverse range of derivatives and prodrugs highlights the power of medicinal chemistry in optimizing therapeutic agents. The core scaffold of this compound has proven to be a versatile platform for creating compounds with significant clinical impact. Future research focused on selective α2δ ligands, novel prodrug strategies, and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of even more effective and safer treatments for neuropathic pain, epilepsy, and other neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Drug Targets and Emerging Pharmacotherapies in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carboxylate bioisosteres of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists | MDPI [mdpi.com]

- 14. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS: 227203-36-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. As a key building block in medicinal chemistry, understanding its characteristics is crucial for its effective and safe use in research and development.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a cycloalkane derivative with the CAS registry number 227203-36-3.[1][2] It is commonly used as an intermediate in organic synthesis.

Nomenclature and Identifiers

-

Systematic Name: Methyl 1-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride

-

Common Synonyms: Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl, 1-Aminomethyl-cyclohexanecarboxylic acid methyl ester hydrochloride[3]

-

Molecular Weight: 207.70 g/mol [1]

Physicochemical Data

The compound's properties make it suitable for various synthetic applications in a laboratory setting.

| Property | Value | Source(s) |

| Physical State | Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| Purity | Typically ≥95% | |

| SMILES Code | O=C(C1(CN)CCCCC1)OC.[H]Cl | [2] |

| InChI Key | MJTJGUAHTHRKHJ-UHFFFAOYSA-N |

Section 2: Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step organic reactions.

Synthetic Pathway

A common synthetic route starts from p-aminobenzoic acid derivatives and involves the following key steps:

-

Esterification: The carboxylic acid group is methylated using methanol in the presence of an acid catalyst.[4]

-

Hydrogenation: The aromatic ring is reduced to a cyclohexane ring. Catalytic hydrogenation over palladium is a common method.[4]

-

Salt Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which often improves stability and handling.[4]

Another potential synthetic route for a related compound, trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride, involves the hydrogenation of trans-4-cyanocyclohexane-1-carboxylic acid.[5]

Figure 1: Generalized synthetic workflow.

Analytical Characterization

Purity and structural confirmation are typically achieved using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Method: Reverse-phase HPLC with UV detection.

-

Purpose: To assess the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H NMR and ¹³C NMR.

-

Purpose: To confirm the chemical structure and stereochemistry. For example, the cyclohexane ring is expected to adopt a chair conformation.[4]

Section 3: Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.

Intermediate for CX3CR1 Receptor Agonists

A significant application of this compound is as an intermediate in the synthesis of bicyclic CX3CR1 receptor agonists.[6] The CX3CR1 receptor is implicated in neuroinflammatory processes, and its modulation is a therapeutic target for neurodegenerative diseases such as Alzheimer's disease.[6]

Figure 2: Role in the synthesis of CX3CR1 agonists.

Proteomics Research

This compound is also classified as a biochemical for proteomics research, suggesting its potential use in the development of chemical probes or other tools for studying protein function.[1]

Section 4: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |

Data sourced from supplier safety information.[2][7]

Recommended Handling Procedures

-

Engineering Controls: Work under a chemical fume hood to avoid inhalation of dust.[8]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Recommended storage is under an inert atmosphere at 2-8°C.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Section 5: Conclusion

This compound is a key chemical intermediate with significant potential in the field of medicinal chemistry, particularly for the development of novel therapeutics targeting neurodegenerative diseases. A thorough understanding of its chemical properties, synthesis, and safety precautions is paramount for its effective and responsible use in a research environment.

References

- 1. scbt.com [scbt.com]

- 2. 227203-36-3|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Cyclohexylbenzenesulfonyl chloride Supplier in Mumbai, 4-Cyclohexylbenzenesulfonyl chloride Trader, Maharashtra [chemicalmanufacturers.in]

- 4. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]

- 5. prepchem.com [prepchem.com]

- 6. US20210024510A1 - Bicyclic cx3cr1 receptor agonists - Google Patents [patents.google.com]

- 7. aaronchem.com [aaronchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the In Silico Modeling of Methyl 1-(aminomethyl)cyclohexanecarboxylate Hydrochloride Receptor Binding

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This whitepaper provides a comprehensive, in-depth technical guide for the in silico modeling of the receptor binding of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. Given its structural analogy to gabapentinoids, this guide will proceed with the well-established hypothesis that its primary biological target is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs). We will detail a complete computational workflow, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and binding affinity estimation. Each step is presented with the underlying scientific rationale, emphasizing self-validating protocols to ensure the trustworthiness of the generated data. This document is intended to serve as a practical guide for researchers and scientists in the field of computational drug discovery and molecular modeling.

Introduction: The Rationale for an In Silico Approach

This compound is a structural analog of gabapentin, a widely used anticonvulsant and analgesic. Gabapentin and its analogs, collectively known as gabapentinoids, exert their therapeutic effects by binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. This interaction is crucial for modulating neurotransmitter release and dampening neuronal excitability. The recent elucidation of the cryo-electron microscopy structure of gabapentin in complex with a CaV channel provides an unprecedented opportunity for structure-based drug design and the investigation of related compounds.

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict and analyze molecular interactions. By simulating the binding of this compound to the α2δ subunit, we can predict its binding pose, estimate its binding affinity, and gain insights into the key molecular interactions driving recognition. This guide will walk through the essential steps to achieve these goals, providing both the "how" and the "why" behind each methodological choice.

The Computational Workflow: A Step-by-Step Guide

Our in silico investigation will follow a multi-stage workflow, designed to progressively refine our understanding of the ligand-receptor interaction. Each stage builds upon the last, creating a self-validating and robust computational experiment.

An In-depth Technical Guide to Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride: Discovery, Synthesis, and Pivotal Role in Gabapentin Development

Introduction

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a cyclic amino acid ester of significant interest within the pharmaceutical and chemical research sectors. While not a therapeutic agent in its own right, its identity is intrinsically linked to the development of one of the most widely prescribed neurological drugs, gabapentin. This technical guide provides an in-depth exploration of the discovery, synthesis, and critical role of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The narrative is structured to elucidate the causal connections behind its synthesis and its strategic importance as a chemical intermediate.

Historical Context and Discovery: A Derivative of GABA

The story of this compound is inseparable from the quest for novel therapeutics targeting the central nervous system. The journey begins with gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian brain, first synthesized in 1883 and identified in the brain in 1950.[1] Despite its crucial role in neurotransmission, GABA's therapeutic potential was limited by its inability to effectively cross the blood-brain barrier.

This limitation spurred the development of GABA analogues, lipophilic derivatives designed to penetrate the central nervous system. In the early 1970s, researchers at Goedecke AG, a subsidiary of Parke-Davis, synthesized a series of cyclic amino acids with this goal in mind.[2] This research led to the creation of gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a compound that, while structurally related to GABA, does not interact with GABA receptors but exhibits potent anticonvulsant and analgesic properties.[3][4] Gabapentin was first synthesized in 1975 and approved in the United Kingdom in 1993 for treating epilepsy.[2]

Methyl 1-(aminomethyl)cyclohexanececarboxylate hydrochloride emerged as a key intermediate in various synthetic routes developed for gabapentin. Its existence is a direct consequence of the chemical strategies devised to construct the gabapentin molecule. While a specific "discovery" date for the ester itself is not prominently documented, its synthesis is an inherent step in several patented methods for producing gabapentin hydrochloride.

Physicochemical Properties

The hydrochloride salt of Methyl 1-(aminomethyl)cyclohexanecarboxylate is typically a solid material, with its salt form enhancing stability and solubility in certain solvents, which is advantageous for its use in subsequent reaction steps.

| Property | Value |

| CAS Number | 227203-36-3 |

| Molecular Formula | C₉H₁₇NO₂·HCl |

| Molecular Weight | 207.70 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Storage Temperature | Inert gas at 4°C |

Data sourced from Santa Cruz Biotechnology and Sigma-Aldrich.[5]

Core Synthesis Methodologies

The synthesis of this compound is fundamentally linked to the industrial production of gabapentin. The primary strategies involve classical amine synthesis reactions such as the Hofmann, Curtius, or Lossen rearrangements, starting from derivatives of 1,1-cyclohexanediacetic acid.

Conceptual Synthetic Pathway

The synthesis of gabapentin, and by extension its methyl ester intermediate, often begins with 1,1-cyclohexanediacetic acid. A common approach involves the formation of an anhydride, followed by reaction with ammonia to yield the monoamide. This monoamide is the crucial precursor for rearrangement reactions that form the aminomethyl group.

Caption: General synthetic pathway to Gabapentin.

Experimental Protocol: Synthesis of Gabapentin Hydrochloride via Hofmann Rearrangement

This protocol outlines a common method for synthesizing gabapentin hydrochloride, where Methyl 1-(aminomethyl)cyclohexanecarboxylate can be considered a transient or directly derivatized intermediate.

Step 1: Formation of 3,3-Pentamethylene Glutarimide

-

Reaction Setup: In a suitable reaction vessel, combine 1,1-cyclohexanediacetic acid with a mixture of acetic anhydride and ammonium acetate.

-

Heating: Heat the mixture under reflux. The reaction time is typically several hours.

-

Workup: Cool the reaction mixture and isolate the resulting 3,3-pentamethylene glutarimide. This can be achieved by crystallization and filtration.

Step 2: Hofmann Rearrangement to Gabapentin Hydrochloride

-

Dissolution: Dissolve the 3,3-pentamethylene glutarimide in an aqueous solution of sodium hydroxide.

-

Formation of Hypohalite: In a separate vessel, prepare a cold aqueous solution of sodium hydroxide and sodium hypochlorite.

-

Rearrangement: Slowly add the glutarimide solution to the sodium hypochlorite mixture, maintaining a low temperature (typically 0-5°C).

-

Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid. This step protonates the amine and carboxylate groups, leading to the precipitation of gabapentin hydrochloride.

-

Isolation: The precipitated gabapentin hydrochloride is collected by filtration, washed, and dried.

This protocol is a generalized representation based on patented synthesis routes.

Caption: Experimental workflow for Gabapentin HCl synthesis.

Role in Drug Development: A Stepping Stone to Gabapentin

The primary significance of this compound lies in its role as a direct precursor or intermediate in the synthesis of gabapentin. The ester functionality can serve as a protecting group for the carboxylic acid during certain reaction steps or can be part of a synthetic strategy where the final step is the hydrolysis of the ester to the free acid (gabapentin).

The development of various synthetic routes, including those that would proceed through this methyl ester, was driven by the need for an efficient, scalable, and high-purity manufacturing process for the active pharmaceutical ingredient, gabapentin.

Pharmacological Profile: An Inactive Precursor

There is no significant evidence to suggest that this compound possesses any notable pharmacological activity itself. Its primary function is that of a chemical building block. The therapeutic effects associated with this chemical scaffold are realized upon its conversion to gabapentin.

Gabapentin's mechanism of action is complex and not fully elucidated. Despite its structural similarity to GABA, it does not bind to GABA receptors. Instead, it is known to bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[6] This interaction is believed to reduce the release of excitatory neurotransmitters in the central nervous system, contributing to its anticonvulsant and analgesic effects.[4][7]

Conclusion

This compound is a testament to the intricate chemical synthesis that underpins modern pharmaceutical development. While it does not take the spotlight as an active pharmaceutical ingredient, its history is a crucial chapter in the story of gabapentin, a blockbuster drug that has improved the quality of life for millions. Understanding the synthesis and properties of this key intermediate provides valuable insights into the broader field of medicinal chemistry and drug manufacturing. For researchers in this field, the study of such precursors is essential for the innovation of new synthetic routes and the development of the next generation of therapeutics.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. Gabapentin - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A summary of mechanistic hypotheses of gabapentin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for In Vivo Evaluation of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride

Introduction

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a novel compound with a structural resemblance to the gabapentinoid class of drugs. While specific in vivo data for this particular molecule is not extensively available in peer-reviewed literature, its core structure, featuring an aminomethyl group attached to a cyclohexane ring, strongly suggests a potential pharmacological activity similar to that of gabapentin and pregabalin.[1][2] These established drugs are widely used in the treatment of neuropathic pain and epilepsy.[1][3]

This guide provides a comprehensive framework for researchers and drug development professionals to design and execute in vivo studies to characterize the pharmacokinetic and pharmacodynamic properties of this compound. The protocols outlined herein are based on established methodologies for evaluating gabapentinoids, offering a scientifically rigorous starting point for investigation.[3][4][5]

Hypothesized Mechanism of Action

Given its structural similarity to gabapentin, it is hypothesized that this compound acts as a ligand for the α2δ-1 subunit of voltage-gated calcium channels.[3][6] By binding to this subunit, the compound may reduce the trafficking of these channels to presynaptic terminals, leading to a decrease in calcium influx and subsequent attenuation of excitatory neurotransmitter release, such as glutamate.[3] This proposed mechanism is central to the analgesic and anticonvulsant effects of gabapentinoids.[6]

Caption: Hypothesized mechanism of action for this compound.

Preclinical In Vivo Evaluation Strategy

A phased approach is recommended to systematically evaluate the in vivo profile of this compound. This includes initial tolerability and pharmacokinetic studies, followed by efficacy testing in relevant disease models.

Caption: Phased workflow for preclinical in vivo evaluation.

Phase 1: Formulation, Administration, and Dose-Range Finding

Formulation and Vehicle Selection

The hydrochloride salt form of Methyl 1-(aminomethyl)cyclohexanecarboxylate enhances its water solubility.[7] For initial studies, sterile saline (0.9% NaCl) is a suitable vehicle.

-

Preparation: Dissolve the compound in sterile saline to the desired concentration. Gentle warming or sonication can be used to aid dissolution if necessary. Prepare fresh solutions daily.

-

Stability: While the hydrochloride salt is generally stable, it is good practice to confirm the stability of the formulation under the intended storage and administration conditions.[8]

Route of Administration

-

Intraperitoneal (i.p.) Injection: Recommended for initial screening due to rapid absorption and bypassing the gastrointestinal tract.

-

Oral Gavage (p.o.): Essential for evaluating oral bioavailability, which is a critical parameter for clinical translation.[1]

Dose-Range Finding and Tolerability

A dose-range finding study is crucial to determine the maximum tolerated dose (MTD) and to select appropriate doses for subsequent pharmacokinetic and efficacy studies.[9]

Protocol: Single Ascending Dose Study

-

Animal Model: Naive male and female Sprague-Dawley rats or C57BL/6 mice.

-

Group Size: n=3-5 animals per group.

-

Dosing:

-

Administer single doses of the compound via the intended route (i.p. or p.o.).

-

Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

-

Include a vehicle control group.

-

-

Monitoring:

-

Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours.

-

Record clinical signs of toxicity, including changes in posture, activity, grooming, and any signs of neurological impairment (e.g., ataxia, sedation).

-

Monitor body weight daily.

-

-

Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.[9]

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for interpreting efficacy data and for designing dosing regimens.

Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

-

Group Size: n=3-5 animals per group.

-

Dosing:

-

Intravenous (i.v.) Group: Administer a low dose (e.g., 5 mg/kg) via the tail vein to determine clearance and volume of distribution.

-

Oral (p.o.) Group: Administer a higher dose (e.g., 30 mg/kg) via oral gavage to assess oral bioavailability.

-

-

Blood Sampling:

-

Collect blood samples (approx. 100-150 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

-

Process blood to plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

-

-

Data Analysis:

-

Calculate key PK parameters using non-compartmental analysis software.

-

Table 1: Key Pharmacokinetic Parameters

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Indicates the peak exposure. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption.[1] |

| AUC | Area under the plasma concentration-time curve | Represents total drug exposure.[6] |

| t1/2 | Elimination half-life | Determines the dosing interval.[1] |

| CL | Clearance | The rate at which the drug is removed from the body. |

| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |

| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation.[1] |

Phase 3: In Vivo Efficacy in a Neuropathic Pain Model

Based on the pharmacology of gabapentinoids, a neuropathic pain model is a highly relevant choice for evaluating the efficacy of this compound.[10][11] The Spared Nerve Injury (SNI) model is a robust and widely used model that produces long-lasting hypersensitivity.[12]

Protocol: Spared Nerve Injury (SNI) Model and Behavioral Testing

-

Animal Model: Adult male Wistar rats (140-160 g).[5]

-

Surgical Procedure:

-

Under isoflurane anesthesia, expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

-

Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

-

Close the muscle and skin layers with sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation and transection.

-

-

Post-Operative Care:

-

Administer post-operative analgesics as per IACUC guidelines.

-

Allow animals to recover for 7-14 days for the neuropathic pain phenotype to fully develop.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Von Frey Test: Measure the paw withdrawal threshold in response to mechanical stimulation.

-

Acclimate animals in individual chambers with a mesh floor.

-

Apply calibrated von Frey filaments to the lateral plantar surface of the hind paw (the sural nerve territory).

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

-

Efficacy Study Design:

-

Establish a baseline paw withdrawal threshold for all animals.

-

Randomize animals into treatment groups (n=8-10 per group): Vehicle, positive control (e.g., Gabapentin, 100-300 mg/kg, p.o.), and this compound at 2-3 selected doses based on the MTD study.[5]

-

Administer the compound or vehicle.

-

Measure the paw withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4, 6 hours) to establish a time-course of action.

-

-

Data Analysis:

-

Express data as the paw withdrawal threshold (in grams) or as a percentage of the maximum possible effect (%MPE).

-

Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.

-

Caption: Workflow for an in vivo efficacy study in a neuropathic pain model.

Data Summary and Interpretation

Table 2: Example Dosing and Efficacy Summary

| Group | N | Dose (mg/kg) | Route | Paw Withdrawal Threshold (g) at 2h Post-Dose (Mean ± SEM) | % Reversal of Allodynia |

| Sham + Vehicle | 10 | - | p.o. | 15.0 ± 1.2 | N/A |

| SNI + Vehicle | 10 | - | p.o. | 2.5 ± 0.4 | 0% |

| SNI + Gabapentin | 10 | 100 | p.o. | 8.5 ± 0.9 | 48% |

| SNI + Compound X | 10 | 10 | p.o. | 4.0 ± 0.5 | 12% |

| SNI + Compound X | 10 | 30 | p.o. | 7.2 ± 0.8 | 37.6% |

| SNI + Compound X | 10 | 100 | p.o. | 10.1 ± 1.1 | 60.8% |

| p < 0.05 compared to SNI + Vehicle group. |

Animal Welfare and Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics committee.[8] This includes the use of appropriate anesthesia and analgesia for surgical procedures, regular monitoring of animal health, and defining humane endpoints to minimize pain and distress.

Conclusion

This document provides a detailed, step-by-step guide for the initial in vivo characterization of this compound. By leveraging established protocols for the well-understood gabapentinoid class of drugs, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel compound. The phased approach, from dose-range finding and pharmacokinetics to efficacy testing in a relevant neuropathic pain model, ensures the generation of a comprehensive data package to support further development.

References